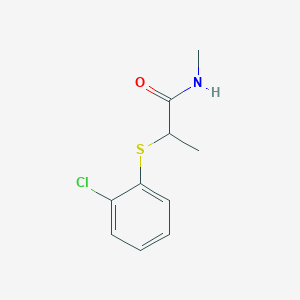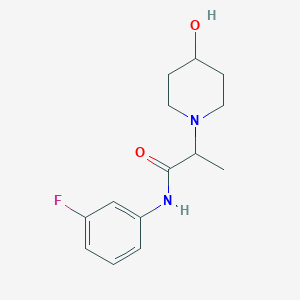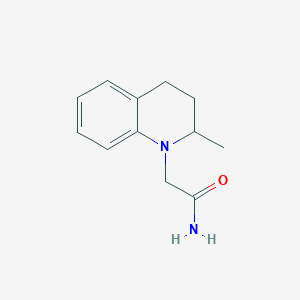![molecular formula C17H14FN3O2 B7516240 4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FOXY, and it belongs to the class of benzimidazole derivatives. FOXY is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by FOXY has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
FOXY binds to the ATP-binding site of CK2, which inhibits its activity. CK2 is a serine/threonine protein kinase that is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by FOXY leads to the disruption of these processes, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
FOXY has been shown to have several biochemical and physiological effects. In cancer cells, FOXY induces apoptosis and inhibits cell proliferation. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs. In addition, FOXY has anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines. FOXY has also been studied for its potential neuroprotective effects and has been shown to protect against neurotoxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FOXY has several advantages for lab experiments. It is a potent inhibitor of CK2 and has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy. However, FOXY has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. FOXY also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on FOXY. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of FOXY's potential therapeutic applications in other diseases, such as inflammation and neurodegenerative diseases. Additionally, the combination of FOXY with other chemotherapy drugs could be explored further to enhance its effectiveness in cancer treatment. Finally, the development of more effective delivery systems for FOXY could improve its bioavailability and effectiveness in vivo.
Méthodes De Synthèse
The synthesis of FOXY involves the condensation of 4-fluoro-2-nitroaniline with 2-phenyl-1,3-oxazol-4-ylmethanol, followed by the reduction of the resulting nitro compound with iron powder in acetic acid. The final step involves the reaction of the resulting amine with 4-fluorobenzenecarboxylic acid chloride in the presence of triethylamine.
Applications De Recherche Scientifique
FOXY has been extensively studied for its potential therapeutic applications in cancer. CK2 is overexpressed in several types of cancer, and its inhibition by FOXY has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-8-6-12(7-9-14)16(19)21-23-11-15-10-22-17(20-15)13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHVUKCPUACFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CON=C(C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CO/N=C(/C3=CC=C(C=C3)F)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)







![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)

![1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)

